
4-fluoro-3-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-3-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide is a chemical compound notable for its unique structure and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-3-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide typically involves a multi-step process. The steps may include the following:
Step 1: Nucleophilic aromatic substitution of a fluorobenzene derivative with a sulfonamide group.
Step 2: Introduction of the 3-(trifluoromethyl)phenoxy group via ether formation.
Step 3: Methylation at the 3-position using methylating agents such as methyl iodide.
Industrial Production Methods: Industrial production of this compound would generally use large-scale chemical reactors, optimizing the reaction conditions like temperature, pressure, and catalysts to maximize yield and purity. Key reagents and solvents need to be carefully chosen to ensure the reproducibility and scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidative degradation, forming sulfone derivatives.
Reduction: Reductive conditions may break the sulfonamide linkage.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of fluorine and sulfonamide groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using hydrogen gas and palladium on carbon.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Applications De Recherche Scientifique
4-fluoro-3-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide has several notable applications:
Chemistry: It serves as a precursor for synthesizing various functional materials and intermediates.
Biology: Its derivatives have been investigated for their potential as enzyme inhibitors or ligands.
Medicine: Some derivatives show promise as pharmaceutical agents due to their bioactivity.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mécanisme D'action
The compound typically exerts its effects through interaction with molecular targets such as proteins or enzymes. The presence of sulfonamide and fluorinated groups allows it to form specific interactions, which can inhibit or activate certain pathways. This specificity is achieved through hydrogen bonding, hydrophobic interactions, and steric effects.
Comparaison Avec Des Composés Similaires
4-chloro-3-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide
4-fluoro-3-ethyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide
4-fluoro-3-methyl-N-(2-(3-(difluoromethyl)phenoxy)ethyl)benzenesulfonamide
Propriétés
IUPAC Name |
4-fluoro-3-methyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F4NO3S/c1-11-9-14(5-6-15(11)17)25(22,23)21-7-8-24-13-4-2-3-12(10-13)16(18,19)20/h2-6,9-10,21H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKYGAQTIXKWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCOC2=CC=CC(=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F4NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(E)-(dimethylamino)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B2907500.png)
![2-Chloro-N-[(1-thiophen-2-ylcyclopentyl)methyl]acetamide](/img/structure/B2907502.png)
![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2907503.png)
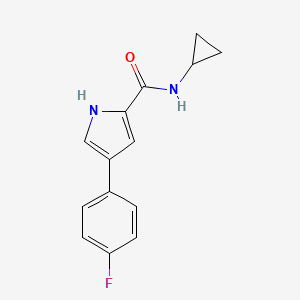
acetonitrile](/img/structure/B2907507.png)
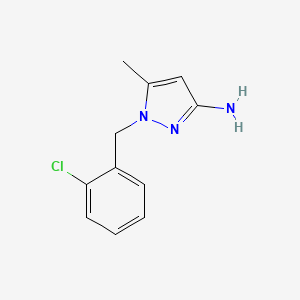

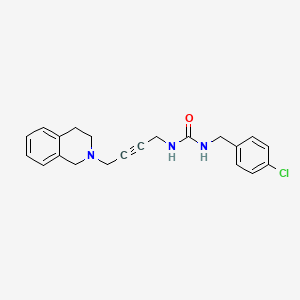
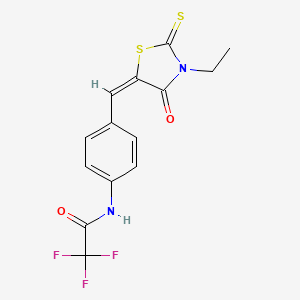
![(1H-benzo[d]imidazol-5-yl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2907516.png)

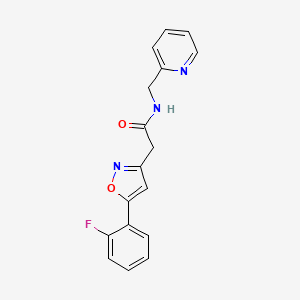
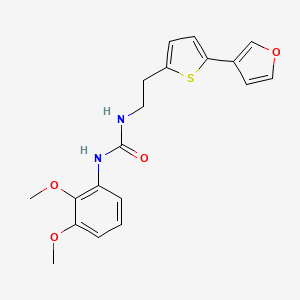
![1-(3-methoxypropyl)-N-(3-methylbutyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2907523.png)
